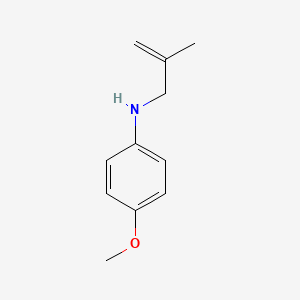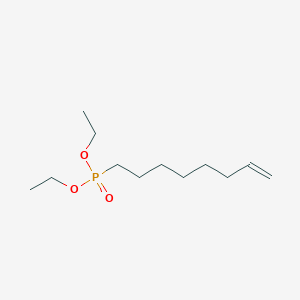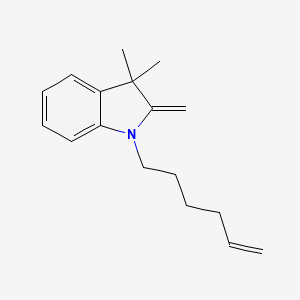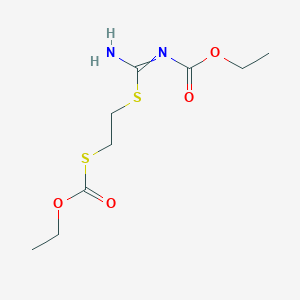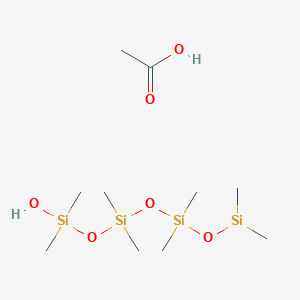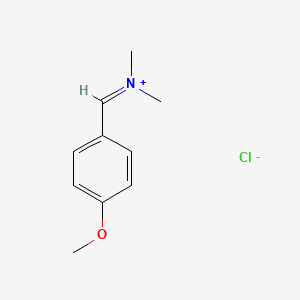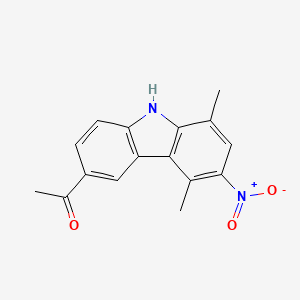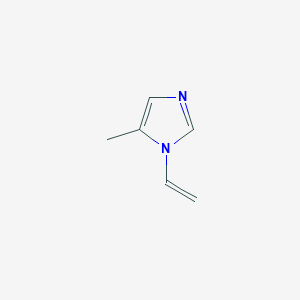
1-Dimethoxyphosphorylbut-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dimethoxyphosphorylbut-2-en-1-ol is an organic compound characterized by the presence of a phosphoryl group attached to a butenol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dimethoxyphosphorylbut-2-en-1-ol typically involves multi-step organic reactions. One common method includes the reaction of buta-2,3-dien-1-ol with dimethyl phosphite under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the phosphoryl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The process may also include purification steps such as distillation or chromatography to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Dimethoxyphosphorylbut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) or ammonia (NH3) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine oxides.
Substitution: Formation of substituted phosphonates.
Applications De Recherche Scientifique
1-Dimethoxyphosphorylbut-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphoryl transfer reactions.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mécanisme D'action
The mechanism of action of 1-Dimethoxyphosphorylbut-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can participate in phosphoryl transfer reactions, which are crucial in various biochemical processes. The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Dimethylphosphite: Similar in structure but lacks the butenol moiety.
Phosphonoacetic acid: Contains a phosphono group but differs in the carbon backbone.
Phosphine oxides: Similar in containing a phosphoryl group but differ in their overall structure.
Uniqueness: Its ability to undergo various chemical reactions and its role in biochemical processes make it a valuable compound in research and industry .
Propriétés
Numéro CAS |
128412-18-0 |
|---|---|
Formule moléculaire |
C6H13O4P |
Poids moléculaire |
180.14 g/mol |
Nom IUPAC |
1-dimethoxyphosphorylbut-2-en-1-ol |
InChI |
InChI=1S/C6H13O4P/c1-4-5-6(7)11(8,9-2)10-3/h4-7H,1-3H3 |
Clé InChI |
ZTFCKDGCKRVFED-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(O)P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


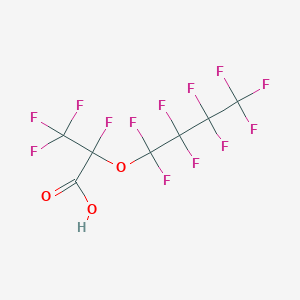
![2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran](/img/structure/B14287890.png)
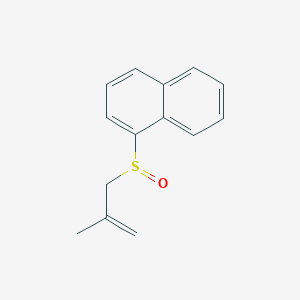
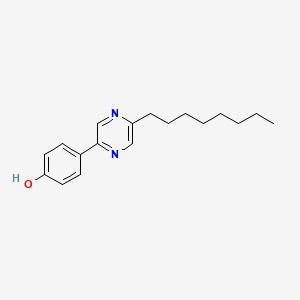
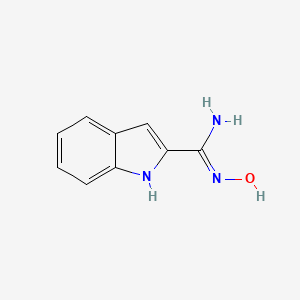
![3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione](/img/structure/B14287909.png)
